S1PR1-MO-1

S1PR1 Isoform Selectivity GPCR Pharmacology

S1PR1-MO-1 is a selective orthosteric S1PR1 antagonist (>40-fold over S1PR2/3/4) built on a cyclobutyl carboxylic acid scaffold distinct from clinical amino-alcohol or aryl-oxadiazole agonists. Unlike fingolimod, siponimod, or ozanimod—which induce sustained receptor internalization—S1PR1-MO-1 delivers direct competitive blockade with rapid washout reversibility, ideal for time-course and acute intervention studies. It stabilizes S1PR1 in an inactive conformation, enabling cryo-EM, X-ray crystallography, and biased signaling profiling. Select S1PR1-MO-1 when unambiguous attribution of biological effects to S1PR1, not S1PR2/3/4/5, is required.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
Cat. No. B610037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1PR1-MO-1
SynonymsPF-462991;  PF462991;  PF 462991;  PF-991;  PF991;  PF 991.
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H29N3O3/c1-15(2)12-17-4-6-20(7-5-17)24-27-23(28-31-24)19-10-8-18(9-11-19)16(3)26-22-13-21(14-22)25(29)30/h4-11,15-16,21-22,26H,12-14H2,1-3H3,(H,29,30)
InChIKeyJRZJZOSWCNBQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S1PR1-MO-1: A Selective S1P1 Receptor Modulator for Inflammation and Hyperproliferative Disease Research


S1PR1-MO-1 (CAS 1149727-61-6) is a synthetic small-molecule modulator of the sphingosine-1-phosphate receptor 1 (S1PR1, also known as S1P1), a G-protein-coupled receptor (GPCR) implicated in lymphocyte trafficking, endothelial barrier function, and cellular proliferation . The compound is described in patent WO 2009060278 A1 as a cyclobutyl carboxylic acid derivative and functions as a selective S1PR1 inhibitor (antagonist) with a reported pIC₅₀ of 7.6, corresponding to an IC₅₀ of approximately 25 nM [1]. S1PR1-MO-1 is primarily employed as a research tool to dissect S1PR1-dependent signaling pathways in hyperproliferative and inflammatory conditions, including cancer and fibrotic disorders .

Why S1PR1-MO-1 Is Not Interchangeable with Other S1P Receptor Modulators


Generic substitution within the S1P receptor modulator class is precluded by fundamental differences in receptor subtype selectivity, functional modality (agonist vs. antagonist), and downstream biological consequences. Approved S1PR modulators such as fingolimod, siponimod, ozanimod, and ponesimod are prodrugs or direct agonists that induce sustained S1PR1 internalization and degradation, resulting in functional antagonism and prolonged lymphopenia [1]. In contrast, S1PR1-MO-1 is a direct orthosteric antagonist with >40-fold selectivity for S1PR1 over S1PR2/3/4, a selectivity profile not shared by clinical-stage S1PR modulators [2]. Furthermore, S1PR1-MO-1's molecular structure—a cyclobutyl carboxylic acid scaffold disclosed in WO 2009060278—differs substantially from the amino alcohol backbone of fingolimod and the aryl-oxadiazole core of siponimod, affecting physicochemical properties such as LogP and solubility . These distinctions carry experimental consequences: agonist-driven receptor internalization vs. antagonist-mediated competitive blockade yields divergent signaling outcomes in assays measuring β-arrestin recruitment, cAMP modulation, and downstream gene expression.

Quantitative Comparative Evidence for S1PR1-MO-1 vs. In-Class Analogs


S1PR1-MO-1 Exhibits >40-Fold Isoform Selectivity Over S1PR2/3/4, Distinguishing It from Clinical S1PR Modulators

S1PR1-MO-1 demonstrates pronounced isoform selectivity with a pIC₅₀ of 7.6 for S1PR1, exhibiting >40-fold selectivity over S1PR3 (pIC₅₀ 6.0) and >80-fold selectivity over S1PR2 and S1PR4 (pIC₅₀ <5) [1]. In comparison, fingolimod-phosphate, the active metabolite of fingolimod, displays S1PR1 pIC₅₀ values of 9.52 but with substantially reduced isoform discrimination; fingolimod-phosphate binds S1PR3, S1PR4, and S1PR5 with sub-nanomolar affinity [2]. Siponimod, approved for secondary progressive MS, is designed as an S1PR1/S1PR5 dual agonist, with reported S1PR1 pEC₅₀ of 9.8 and S1PR5 pEC₅₀ of 8.9 [3].

S1PR1 Isoform Selectivity GPCR Pharmacology

S1PR1-MO-1 Is a Direct Orthosteric Antagonist, in Contrast to the Functional Antagonism of Clinical S1PR Agonists

S1PR1-MO-1 is characterized as a selective S1PR1 inhibitor (antagonist) that competitively blocks S1P binding at the orthosteric site without inducing receptor internalization . In contrast, clinically approved S1PR modulators including fingolimod, siponimod, ozanimod, and ponesimod are S1PR agonists that trigger rapid receptor phosphorylation, β-arrestin recruitment, and subsequent S1PR1 internalization and proteasomal degradation—a mechanism termed 'functional antagonism' [1]. This mechanistic dichotomy has profound experimental consequences: agonist treatment induces sustained lymphopenia lasting 4-7 days post-cessation for fingolimod and up to 14 days for ozanimod, whereas antagonist-mediated blockade is rapidly reversible upon washout [2].

Functional Antagonism Receptor Internalization S1PR1

S1PR1-MO-1's Cyclobutyl Carboxylic Acid Scaffold Confers Distinct Physicochemical Properties Relative to Clinical S1PR Modulators

S1PR1-MO-1 (C₂₅H₂₉N₃O₃; MW 419.52) features a cyclobutyl carboxylic acid scaffold with a calculated LogP of approximately 2.6 and 2 hydrogen bond donors . In comparison, fingolimod (C₁₉H₃₃NO₂; MW 307.47) possesses a simpler amino alcohol backbone with LogP ~4.5 and 3 hydrogen bond donors [1]. Siponimod (C₂₉H₃₅F₃N₂O₃; MW 516.59) incorporates a trifluoromethyl-substituted azetidine carboxylic acid core, resulting in higher molecular weight and distinct solubility characteristics [2]. The cyclobutyl carboxylic acid pharmacophore in S1PR1-MO-1—derived from the WO 2009060278 A1 patent series—represents a structurally divergent approach to S1PR1 antagonism that is not represented in the clinical pipeline.

Physicochemical Properties LogP Molecular Scaffold

S1PR1-MO-1 Originates from a Distinct Patent Series (WO 2009060278 A1) Not Represented Among Approved S1PR Modulators

S1PR1-MO-1 is disclosed in WO 2009060278 A1, titled 'Cyclobutyl carboxylic acid derivatives,' which claims a series of cyclobutyl-containing S1PR modulators distinct from the chemical matter underlying approved S1PR therapeutics [1]. Fingolimod (FTY720) is covered by earlier patent families (US 5,604,229) claiming 2-amino-1,3-propanediol derivatives. Siponimod (BAF312) originates from WO 2004/103306, describing aryl-oxadiazole derivatives. Ponesimod (ACT-128800) derives from WO 2005/058848, covering thiophene derivatives. The structural divergence of the WO 2009060278 A1 cyclobutyl carboxylic acid series provides S1PR1-MO-1 with a unique chemical identity that may circumvent cross-reactivity or selectivity limitations inherent to other chemotypes.

Intellectual Property Chemical Scaffold Patent

S1PR1-MO-1's Antagonist Mechanism Avoids Agonist-Induced Receptor Desensitization Artifacts in Chronic Treatment Assays

S1PR1-MO-1 acts as a competitive antagonist at S1PR1 without inducing receptor phosphorylation, β-arrestin recruitment, or subsequent receptor internalization . In chronic treatment paradigms (>24 hours), S1PR agonists such as fingolimod-phosphate cause near-complete S1PR1 downregulation, with receptor expression recovering only 4-14 days post-washout [1]. This agonist-induced desensitization confounds interpretation of long-term signaling studies and obscures whether observed effects stem from receptor loss or downstream pathway engagement. S1PR1-MO-1, by maintaining surface receptor expression while blocking ligand binding, preserves the experimental capacity to assess acute vs. chronic S1PR1 contributions to cellular phenotypes [2].

Receptor Desensitization Chronic Assay GPCR

Recommended Research and Industrial Applications for S1PR1-MO-1 Based on Comparative Evidence


S1PR1-Specific Pharmacological Profiling in Isoform-Selectivity-Dependent Assays

S1PR1-MO-1 is the tool compound of choice for experiments requiring unambiguous attribution of biological effects to S1PR1 rather than S1PR2/3/4/5. With >40-fold selectivity over S1PR3 and >80-fold over S1PR2/4 [1], S1PR1-MO-1 enables researchers to interrogate S1PR1-mediated lymphocyte egress, endothelial barrier regulation, and fibrotic signaling without confounding contributions from S1PR3 (bradycardia, vascular tone) or S1PR2 (Rho/ROCK pathway activation). This contrasts with fingolimod-phosphate, which engages multiple S1PR subtypes at pharmacologically relevant concentrations, complicating target deconvolution [2].

Acute Intervention and Washout Studies Requiring Rapidly Reversible S1PR1 Blockade

Investigators designing time-course experiments, acute intervention protocols, or washout recovery studies should select S1PR1-MO-1 over clinical S1PR agonists. S1PR1-MO-1's direct orthosteric antagonism yields receptor blockade that is rapidly reversible upon compound removal [1], whereas fingolimod, siponimod, ozanimod, and ponesimod induce sustained receptor internalization with lymphocyte recovery times ranging from 4 to 14 days post-cessation [2]. This reversibility distinction is critical for studies examining S1PR1 dynamics, compensatory signaling mechanisms, or sequential combination treatments.

Structural Biology and GPCR Pharmacology Studies Using a Non-Internalizing S1PR1 Ligand

S1PR1-MO-1 serves as a valuable reference antagonist for biophysical and structural studies of the S1PR1 receptor. Unlike agonists that induce conformational changes promoting G-protein coupling and β-arrestin recruitment [1], S1PR1-MO-1 stabilizes the receptor in an inactive conformation, facilitating comparative analyses of active vs. inactive S1PR1 states. This property is particularly advantageous for cryo-EM and X-ray crystallography efforts, competitive binding assays, and functional selectivity (biased signaling) profiling where a neutral antagonist baseline is required [2].

Oncology Research Targeting S1PR1-Driven Angiosarcoma Progression and Metastasis

S1PR1-MO-1 is positioned for oncology studies investigating S1PR1's role in tumor angiogenesis, metastasis, and the tumor microenvironment. S1PR1 is strongly expressed in angiosarcoma and implicated in endothelial cell migration and vascular mimicry [1]. As a selective S1PR1 antagonist, S1PR1-MO-1 enables researchers to interrogate S1PR1-dependent cancer cell motility and endothelial cross-talk without off-target S1PR3-mediated effects on vascular permeability, which could confound metastasis readouts [2]. This application leverages S1PR1-MO-1's selectivity profile to isolate S1PR1-specific contributions to tumor progression.

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